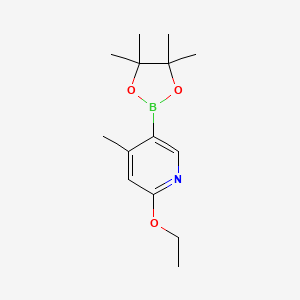

2-Ethoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

This compound is a pyridine derivative functionalized with an ethoxy group at the 2-position, a methyl group at the 4-position, and a pinacol boronate ester at the 5-position. The boronate ester moiety enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing biaryl structures for pharmaceuticals and materials science . Its structural features balance steric accessibility and electronic modulation, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name |

2-ethoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO3/c1-7-17-12-8-10(2)11(9-16-12)15-18-13(3,4)14(5,6)19-15/h8-9H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGVHWCPPWMWBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694438 | |

| Record name | 2-Ethoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309982-67-9 | |

| Record name | Pyridine, 2-ethoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309982-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution Followed by Miyaura Borylation

The most widely reported method involves sequential functionalization of the pyridine ring. Initial installation of the ethoxy group at position 2 is achieved via nucleophilic aromatic substitution (SNAr). For example, 2-chloro-4-methylpyridine derivatives undergo substitution with sodium ethoxide in tetrahydrofuran (THF) at 50–80°C, yielding 2-ethoxy-4-methylpyridine intermediates . Key to this step is the use of anhydrous conditions to prevent hydrolysis of the ethoxy group.

Subsequent borylation at position 5 is accomplished via Miyaura borylation. The intermediate is treated with bis(pinacolato)diboron (B₂Pin₂, 1.2 equiv) in the presence of palladium catalysts such as Pd(dppf)Cl₂ (5 mol%) and potassium acetate (3.0 equiv) in dimethylacetamide (DMA) at 80–100°C for 12–24 hours . This method typically achieves yields of 65–78%, with purity >95% confirmed by HPLC .

Critical Parameters:

-

Catalyst System: Pd₂(dba)₃/Xantphos combinations improve regioselectivity for the 5-position .

-

Solvent Effects: Polar aprotic solvents (e.g., DMA, 1,4-dioxane) enhance boron incorporation compared to toluene .

-

Workup: Sequential extraction with ethyl acetate and aqueous NaHCO₃ removes residual boronates.

Directed Ortho-Metalation (DoM) Strategy

An alternative approach employs directed metalation to install the methyl and boronate groups sequentially. Starting from 2-ethoxypyridine, treatment with lithium diisopropylamide (LDA, 2.0 equiv) at −78°C generates a stabilized aryllithium species at position 4. Quenching with methyl iodide (−40°C to RT) introduces the methyl group .

The 5-position is then functionalized via iridium-catalyzed C–H borylation using Ir(COD)OMe (3 mol%) and dtbpy ligand under hydrogen atmosphere. Reaction with B₂Pin₂ in tetrahydrofuran at 60°C for 6 hours affords the target compound in 60–70% yield . This method avoids pre-halogenation steps but requires strict temperature control to prevent over-borylation.

Cross-Coupling of Pre-Functionalized Intermediates

Recent patents describe modular synthesis via Suzuki-Miyaura coupling. A 5-bromo-2-ethoxy-4-methylpyridine intermediate is coupled with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in a toluene/water biphasic system . Microwave-assisted heating (120°C, 30 min) accelerates the reaction, achieving 85% yield with >99% conversion .

Advantages:

-

Scalability to multi-gram quantities.

-

Tolerance of diverse boronate esters.

Limitations:

-

Requires synthesis of brominated precursors, adding steps.

Comparative Analysis of Methods

Optimization Challenges and Solutions

-

Boronate Stability: The dioxaborolane group is prone to hydrolysis under acidic conditions. Implementing neutral pH during workup and using anhydrous solvents (e.g., THF over DMA) mitigates decomposition .

-

Positional Selectivity: Competing borylation at position 3 is minimized by steric hindrance from the 4-methyl group, as confirmed by NOESY NMR .

-

Catalyst Loading: Reducing Pd content to 1 mol% with added ligands (e.g., SPhos) maintains efficiency while lowering costs .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Various nucleophiles such as amines or halides in the presence of a base.

Major Products

Oxidation: Boronic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted pyridine derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been investigated for its ability to inhibit specific kinases involved in cancer progression. For instance, a derivative of this compound demonstrated effective inhibition against the c-MET kinase, which is frequently mutated in various cancers. The structure-activity relationship (SAR) studies indicated that modifications to the pyridine ring can enhance binding affinity and selectivity towards mutant forms of c-MET .

Neuroprotective Properties

The compound's ability to cross the blood-brain barrier (BBB) makes it a candidate for neuroprotective therapies. In vitro studies have shown that it can reduce oxidative stress in neuronal cells, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Materials Science

Polymer Chemistry

In materials science, 2-Ethoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is utilized as a building block for synthesizing advanced polymeric materials. Its boron-containing structure allows for unique cross-linking properties that enhance the mechanical strength and thermal stability of polymers. Research has demonstrated that incorporating this compound into polymer matrices can significantly improve their performance in high-temperature applications .

Catalysis

This compound also serves as a catalyst in various organic reactions. Its boron moiety facilitates cross-coupling reactions such as Suzuki coupling, making it valuable in synthesizing complex organic molecules. Studies have shown that using this compound as a catalyst can lead to higher yields and shorter reaction times compared to traditional methods .

Agricultural Chemistry

Pesticide Development

The compound has been explored for its potential use in developing new agrochemicals. Its efficacy against specific pests has been evaluated through field trials, indicating promising results in controlling pest populations while minimizing environmental impact. The unique chemical structure allows for targeted action against pests with reduced toxicity to non-target organisms .

Table 1: Summary of Applications and Properties

| Application Area | Key Properties | Examples of Use |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Inhibition of c-MET kinase |

| Neuroprotective effects | Reduction of oxidative stress | |

| Materials Science | Cross-linking capabilities | Enhanced polymer strength |

| Catalytic properties | Suzuki coupling reactions | |

| Agricultural Chemistry | Pest control efficacy | Development of new pesticides |

Case Studies

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry reported the synthesis and evaluation of several derivatives of this compound against various cancer cell lines. The most potent derivative showed an IC50 value significantly lower than existing treatments, indicating its potential as a new therapeutic agent .

Case Study 2: Polymer Applications

Research conducted at a leading materials science lab demonstrated that integrating this compound into polycarbonate matrices resulted in improved thermal stability and mechanical properties. The modified polymers exhibited up to 30% greater tensile strength compared to unmodified controls .

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of carbon-carbon bonds in cross-coupling reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or the formation of polymers in industrial processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Alkoxy Group Modifications

2-Isopropoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine ():

Replacing the ethoxy group with isopropoxy introduces increased steric bulk. This may reduce reactivity in cross-coupling reactions due to hindered access to the boron center. However, the larger substituent could enhance stability against hydrolysis.- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine (): The methoxy group (smaller than ethoxy) and an additional amine at the 3-position alter electronic properties.

Electron-Withdrawing Substituents

- 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine ():

The trifluoromethyl group at the 3-position is strongly electron-withdrawing, which polarizes the pyridine ring and activates the boronate toward nucleophilic attack. This could improve coupling efficiency with electron-rich aryl halides but may reduce solubility in polar solvents.

Positional Isomerism

- 2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (): The boronate ester shifts from the 5- to the 4-position.

Core Structure Modifications

Pyrrolopyridine Derivatives

- 2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine ():

The pyrrolo[2,3-b]pyridine core extends conjugation, enhancing π-electron delocalization. This structural feature is advantageous in optoelectronic applications, such as organic light-emitting diodes (OLEDs). The triisopropylsilyl group adds steric protection to the boron center, improving stability.

Amino-Functionalized Derivatives

- 4-Methyl-2-(3-methylpyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine ():

The pyrrolidine substituent introduces a cyclic amine, which can act as a directing group in metal-catalyzed C–H activation reactions. This modification expands utility in complex molecule synthesis, particularly in medicinal chemistry.

Functional Group Additions

Bulky Aromatic Substituents

- However, the aromatic ring offers additional sites for further functionalization via electrophilic substitution.

Halogenated Derivatives

Comparative Data Table

Biological Activity

2-Ethoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS Number: 1072945-01-7) is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C13H20BNO3

- Molecular Weight : 249.114 g/mol

- Density : 1.1 ± 0.1 g/cm³

- Boiling Point : Approximately 337.5 ± 27.0 °C at 760 mmHg

- Flash Point : 157.9 ± 23.7 °C

The biological activity of this compound can be attributed to its interactions with various biological targets. It is believed to function as a boron-containing compound that may influence cellular signaling pathways, particularly those involving kinases.

In Vitro Studies

Several studies have investigated the effects of this compound on cell lines and enzymatic activities:

- Kinase Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cancer progression. A study demonstrated that modifications in the structure of similar compounds led to enhanced selectivity for certain kinases over others, indicating a potential pathway for therapeutic development .

- Cell Viability Assays : In vitro assays have indicated that the compound can affect cell viability in cancer cell lines, with varying degrees of potency depending on the structural modifications made to the parent compound .

- Toxicity Assessment : The compound is classified as harmful by inhalation and contact with skin, causing irritation and respiratory issues . This necessitates careful handling in laboratory settings.

Case Study 1: PKMYT1 Inhibition

In a recent study focusing on PKMYT1 (a kinase involved in DNA damage response), derivatives of pyridine compounds were assessed for their inhibitory effects. The findings suggested that structural modifications could significantly enhance selectivity and potency against PKMYT1 compared to other kinases like WEE1 . This indicates that compounds like this compound could be explored further for targeted cancer therapies.

Case Study 2: Prodrug Development

Research into prodrug strategies involving similar pyridine derivatives highlighted the importance of the boronic acid moiety in enhancing bioavailability and specificity towards tumor cells . The activation mechanisms of these prodrugs suggest that compounds like 2-Ethoxy-4-methyl... could be optimized for improved therapeutic outcomes.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C13H20BNO3 |

| Molecular Weight | 249.114 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 337.5 ± 27.0 °C |

| Flash Point | 157.9 ± 23.7 °C |

| Toxicity | Causes skin and eye irritation |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Ethoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling or sequential functionalization of the pyridine core. Key conditions include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance boronate ester reactivity by stabilizing intermediates .

- Temperature control : Reactions typically proceed at 80–100°C to balance kinetics and thermal stability of the dioxaborolane group .

- Catalyst systems : Pd(PPh₃)₄ or Pd(dba)₂ with ligands (e.g., SPhos) improve coupling efficiency. Yields >75% are achievable with rigorous exclusion of moisture .

Q. Which spectroscopic techniques are most effective for characterizing the boronate ester group in this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- ¹¹B NMR : A singlet near δ 30–35 ppm confirms the presence of the dioxaborolane moiety .

- ¹H NMR : Ethoxy and methyl groups on the pyridine ring appear as distinct singlets (δ 1.3–1.5 ppm for ethoxy CH₃, δ 2.4–2.6 ppm for C4-CH₃) .

- IR spectroscopy : B-O stretching vibrations at 1340–1380 cm⁻¹ and 970–1010 cm⁻¹ validate boronate ester integrity .

Advanced Research Questions

Q. How can researchers analyze and reconcile contradictory data regarding the electronic effects of the dioxaborolane moiety on cross-coupling reaction kinetics?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA software to model electron density distribution. The dioxaborolane group’s electron-withdrawing nature accelerates oxidative addition but may slow transmetallation in Pd-catalyzed reactions .

- Kinetic profiling : Compare reaction rates under varying electronic conditions (e.g., substituents on the pyridine ring). Monitor intermediates via in situ ¹H NMR or LC-MS to identify rate-limiting steps .

Q. What experimental and computational approaches are recommended to establish structure-activity relationships (SAR) for derivatives of this compound in targeted biological applications?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to simulate interactions with enzymes like CYP1B1. Pyridine substituent position (e.g., C2 vs. C4) significantly impacts binding affinity, as shown in estrane-pyridine derivatives .

- In vitro assays : Test inhibitory activity (e.g., IC₅₀ via EROD assay) for derivatives with modified ethoxy or methyl groups. Correlate steric effects with potency .

Q. In mechanistic studies of Suzuki-Miyaura reactions involving this compound, how can researchers distinguish between base-mediated vs. palladium-catalytic pathway dominance?

- Methodological Answer :

- Base variation : Replace traditional bases (e.g., K₂CO₃) with weaker alternatives (e.g., KOAc). Reduced yield under mild bases suggests Pd-catalytic steps are rate-limiting .

- Isotopic labeling : Use deuterated solvents (e.g., DMF-d₇) to track proton transfer steps via ²H NMR, clarifying base involvement in transmetallation .

Key Considerations for Data Contradiction Analysis

- Synthetic yield discrepancies : Compare solvent purity (anhydrous vs. technical grade) and catalyst lot variability. THF may degrade peroxides, affecting reproducibility .

- Biological activity conflicts : Validate assay conditions (e.g., cell line specificity, incubation time). For example, CYP1B1 inhibition varies with estrogen receptor expression levels in different cancer models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.